Structural Deviation from the M4 PAM ML293 and Impact on Predicted Lipophilicity
The replacement of the isonicotinamide group in ML293 with the 3,4,5-triethoxybenzamide group in CAS 906784-41-6 is predicted to significantly increase lipophilicity. For ML293, the experimental logP (ALogP) is reported as 1.76 [1]. No experimental logP is available for the target compound. However, a computational class-level inference for the 3,4,5-triethoxybenzamide scaffold suggests a calculated logP exceeding 3.5, driven by the three ethoxy substituents [2]. This predicted increase in logP would impact solubility, permeability, and protein binding, necessitating distinct formulation strategies compared to ML293.
| Evidence Dimension | Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted >3.5 (class-level inference) |
| Comparator Or Baseline | ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide): ALogP = 1.76 |
| Quantified Difference | Estimated increase in logP of >1.7 units |
| Conditions | Computational prediction vs. experimental measurement |
Why This Matters
A higher logP profile directly influences in vitro assay behavior (e.g., non-specific binding) and demands different handling and solvent conditions during procurement and experimental design.
- [1] Salovich JM et al. NBK143538. 2012. View Source
- [2] ChemAxon. logP Prediction for 3,4,5-triethoxybenzamide derivatives. Available via chemicalize.com (accessed via substructure search). View Source
